![molecular formula C10H15NO2 B3074716 [2-(2-Methoxyethoxy)phenyl]methanamine CAS No. 102197-21-7](/img/structure/B3074716.png)
[2-(2-Methoxyethoxy)phenyl]methanamine
Overview
Description
2-(2-Methoxyethoxy)phenylmethanamine (2-MEPM) is an organic compound that has been used in a variety of scientific applications. It is a member of the phenethylamine family, which is a class of organic compounds that are known to have a wide array of physiological and biochemical effects. 2-MEPM has been studied as a potential drug, as a building block for other compounds, and as a reagent in various laboratory experiments.
Scientific Research Applications
Serotonin/Noradrenaline Reuptake Inhibition : A novel series of 1-(2-phenoxyphenyl)methanamines, which includes compounds structurally related to [2-(2-Methoxyethoxy)phenyl]methanamine, has been found to possess selective dual serotonin (5-HT) and noradrenaline (NA) reuptake pharmacology. These compounds have shown good human in vitro metabolic stability and selectivity for the hERG channel, an important consideration in drug safety (Whitlock, Blagg, & Fish, 2008).
Catalytic Applications in Organic Chemistry : Methanamine derivatives have been utilized in the synthesis of unsymmetrical NCN′ and PCN pincer palladacycles. These compounds have shown good activity and selectivity in catalytic applications, particularly where the palladacycle remains in the Pd(II) state (Roffe et al., 2016).
Photocytotoxicity and Cellular Imaging : Iron(III) complexes involving phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine derivatives have been synthesized and examined for their photocytotoxic properties. These complexes display significant photocytotoxicity under red light, making them potential candidates for therapeutic applications and cellular imaging (Basu et al., 2014).
Transfer Hydrogenation Reactions : The compound (4-Phenylquinazolin-2-yl)methanamine and its derivatives have been synthesized and used to create N-heterocyclic ruthenium(II) complexes. These complexes have been effective in transfer hydrogenation of acetophenone derivatives, achieving high conversions and turnover frequency values (Karabuğa et al., 2015).
Antimicrobial Evaluation : Certain derivatives of 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine have been synthesized and evaluated for their antibacterial and antifungal activities. These compounds exhibit a variable degree of activity, indicating potential use in antimicrobial therapies (Visagaperumal et al., 2010).
Anticancer Activity : New palladium (Pd)II and platinum (Pt)II complexes based on Schiff base ligands, including R-(phenyl)methanamine derivatives, have been synthesized and characterized. These complexes have shown promising anticancer activity against various human cancerous and noncancerous cell lines, suggesting potential applications in cancer therapy (Mbugua et al., 2020).
Mechanism of Action
Mode of Action
It’s worth noting that the compound’s structure suggests potential interactions with various biological targets .
Pharmacokinetics
The compound’s molecular weight (217.7 g/mol) and physical form (powder) suggest that it may have reasonable bioavailability .
Result of Action
The molecular and cellular effects of [2-(2-Methoxyethoxy)phenyl]methanamine’s action are currently unknown. More research is needed to understand the compound’s effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of [2-(2-Methoxyethoxy)phenyl]methanamine. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and activity .
properties
IUPAC Name |
[2-(2-methoxyethoxy)phenyl]methanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-12-6-7-13-10-5-3-2-4-9(10)8-11/h2-5H,6-8,11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQPPRLDARZKFDV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=CC=C1CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(2-Methoxyethoxy)phenyl]methanamine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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